(R)-Na-Fmoc-NW-Boc-alpha-Methylornithine

Description

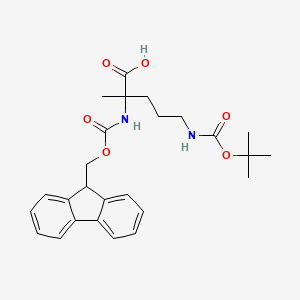

(R)-Na-Fmoc-NW-Boc-alpha-Methylornithine (CAS: 171860-40-5) is a protected derivative of the non-proteinogenic amino acid ornithine. Its molecular formula is C₂₆H₃₂N₂O₆, with a molecular weight of 468.54 g/mol . The compound features:

- Fmoc (9-fluorenylmethyloxycarbonyl) group at the α-amino position, providing base-labile protection.

- Boc (tert-butyloxycarbonyl) group at the ω-amino (side chain) position, offering acid-labile protection.

- α-Methyl substitution on the ornithine backbone, which introduces steric hindrance and alters conformational flexibility .

This compound is primarily used in solid-phase peptide synthesis (SPPS) to incorporate methylated ornithine residues into peptide chains, enabling studies of peptide structure-activity relationships .

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O6/c1-25(2,3)34-23(31)27-15-9-14-26(4,22(29)30)28-24(32)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,9,14-16H2,1-4H3,(H,27,31)(H,28,32)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGFTODLQPYAOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-Na-Fmoc-NW-Boc-alpha-Methylornithine is a synthetic amino acid derivative that has garnered attention in the field of medicinal chemistry and biological research. Its structural modifications, particularly the Fmoc and Boc protecting groups, enhance its stability and bioactivity. This compound is primarily studied for its potential applications in peptide synthesis, cancer therapy, and as a biochemical probe.

This compound exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : It acts as an inhibitor of arginine decarboxylase, which is crucial in polyamine biosynthesis. This inhibition can lead to reduced cell proliferation in certain cancer cell lines.

- Modulation of Signaling Pathways : The compound influences various signaling pathways associated with cell growth and apoptosis, particularly in cancer cells. It has been shown to interact with the Ras signaling pathway, affecting downstream effectors that regulate cell cycle progression and survival .

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that this compound significantly inhibits the growth of breast cancer cells by inducing apoptosis. The IC50 value was determined to be approximately 0.04 mM, indicating potent activity against these cells .

- Cellular Mechanisms : Research involving human tumor cell lines revealed that treatment with this compound led to alterations in cell cycle dynamics. Specifically, it caused G1 phase arrest, which is critical for preventing uncontrolled cell division .

- Peptidomimetic Applications : The compound has been utilized in the synthesis of peptidomimetic macrocycles, which have shown promise as therapeutic agents against various diseases, including cancer and autoimmune disorders. These macrocycles leverage the unique properties of this compound to enhance binding affinity and specificity for target proteins .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | IC50 (mM) | Mechanism of Action | Targeted Pathway |

|---|---|---|---|

| This compound | 0.04 | Inhibition of arginine decarboxylase | Ras signaling |

| Fmoc-Arginine | 0.12 | Polyamine synthesis inhibition | Cell proliferation |

| Boc-Lysine | 0.15 | Cell cycle regulation | Apoptosis |

Scientific Research Applications

Peptide Synthesis

Overview :

(R)-Na-Fmoc-NW-Boc-alpha-Methylornithine serves as a crucial building block in the synthesis of peptides. Its structural properties enhance the efficiency of solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptide sequences.

Key Benefits :

- Stability : The Fmoc (9-fluorenylmethoxycarbonyl) protecting group provides stability during synthesis.

- Versatility : It can be incorporated into various peptide sequences, facilitating the design of peptides with specific biological activities.

Case Study :

In a study focused on synthesizing neuropeptides, researchers utilized this compound to create peptides that modulate neuronal signaling pathways. The incorporation of this compound allowed for the successful assembly of peptides with enhanced biological activity and specificity .

Drug Development

Overview :

The unique structure of this compound makes it valuable in developing peptide-based drugs. Its applications span various therapeutic areas, including oncology and immunology.

Key Benefits :

- Enhanced Bioavailability : The compound improves the pharmacokinetic profiles of peptide drugs.

- Targeted Delivery : Its properties facilitate the design of drugs that can target specific cells or tissues.

Case Study :

Research involving the development of peptide inhibitors for cancer treatment demonstrated that incorporating this compound into drug candidates significantly increased their efficacy against tumor cells. These modified peptides showed improved binding affinity to oncogenic receptors, leading to enhanced therapeutic effects .

Bioconjugation

Overview :

this compound is employed in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is crucial for enhancing the functionality of diagnostic and therapeutic agents.

Key Benefits :

- Improved Functionality : The compound aids in creating multifunctional biomolecules that can be used in diagnostics and therapeutics.

- Customizability : Researchers can modify the compound to tailor its properties for specific applications.

Case Study :

In a project aimed at developing targeted drug delivery systems, this compound was used to conjugate therapeutic peptides to nanoparticles. This approach resulted in a significant increase in the delivery efficiency of the drugs to cancer cells while minimizing side effects .

Neuroscience Research

Overview :

The compound plays a vital role in neuroscience research by facilitating the study of neuropeptides, which are essential for understanding brain function and developing treatments for neurological disorders.

Key Benefits :

- Molecular Insights : It aids researchers in elucidating the roles of neuropeptides in various physiological processes.

- Therapeutic Potential : Understanding neuropeptide interactions can lead to novel treatments for conditions such as depression and anxiety.

Case Study :

A study exploring the effects of neuropeptides on synaptic plasticity utilized this compound to synthesize specific neuropeptide analogs. The results indicated that these analogs could effectively enhance synaptic transmission, providing insights into potential therapeutic avenues for cognitive disorders .

Summary Table of Applications

| Application Area | Key Benefits | Notable Case Studies |

|---|---|---|

| Peptide Synthesis | Stability and versatility | Synthesis of neuropeptides enhancing neuronal signaling |

| Drug Development | Enhanced bioavailability | Peptide inhibitors showing improved efficacy against tumors |

| Bioconjugation | Improved functionality | Targeted delivery systems using nanoparticles |

| Neuroscience Research | Molecular insights into brain function | Neuropeptide analogs enhancing synaptic transmission |

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Utility : The combination of Fmoc and Boc groups in this compound allows orthogonal deprotection, critical for constructing complex peptides .

- Biological Relevance : While unprotected DL-alpha-methylornithine is a tool for polyamine pathway inhibition, its protected counterpart enables precise incorporation of methylated residues to modulate peptide bioactivity .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.